Piperazinomycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperazinomycin is a natural product found in Streptomyces abikoensis with data available.

科学的研究の応用

Chemical Structure and Synthesis

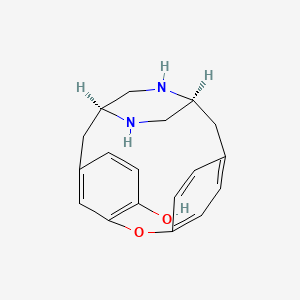

Piperazinomycin is characterized by its 14-membered macrocyclic structure, which includes a para- and metacyclophane diaryl ether subunit. The synthesis of this compound has been explored through various methodologies, including an intramolecular O-arylation of arylboronic acid with phenol, which provides a more efficient route for its production from commercially available L-tyrosine .

Antifungal Activity

This compound exhibits potent antifungal properties against a range of pathogenic fungi. Its mechanism of action involves disruption of fungal cell wall synthesis, leading to cell lysis and death. The compound has shown efficacy against various strains of fungi, including Candida albicans and Aspergillus niger.

Case Studies on Antifungal Efficacy

- In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of Candida albicans with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antifungal agents like fluconazole .

- Animal Models : In murine models of systemic candidiasis, this compound treatment resulted in increased survival rates compared to untreated controls, suggesting its potential as a therapeutic agent in clinical settings .

Broader Pharmacological Applications

Beyond its antifungal properties, this compound has been investigated for its broader pharmacological activities:

- Antimicrobial Properties : Research indicates that piperazine derivatives, including this compound, exhibit antibacterial and antitubercular activities. For instance, studies have shown that modifications to the piperazine nucleus can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Preliminary studies suggest that this compound may also possess anticancer properties, potentially acting through mechanisms similar to those observed in other piperazine derivatives which have shown cytotoxic effects against cancer cell lines .

Data Table: Antifungal Activity of this compound

化学反応の分析

Key Synthetic Routes and Reaction Mechanisms

Piperazinomycin’s synthesis primarily involves macrocyclization strategies to form the biaryl ether core. Two dominant approaches are highlighted in recent research:

Intramolecular O-Arylation via Arylboronic Acid Coupling

-

Reaction Overview : Arylboronic acid intermediates undergo copper-catalyzed coupling with phenolic hydroxyl groups to form the macrocyclic biaryl ether .

-

Steps :

-

Bromination : L-Tyrosine is brominated at the 3-position using Br₂ in acetic acid/HBr (95% yield) .

-

Protection : The amino group is protected with Boc (di-tert-butyl dicarbonate), and phenolic hydroxyls are methylated (Me₂SO₄/K₂CO₃, 96% yield) .

-

Boronation : Bromotyrosine derivatives are converted to arylboronic acids via palladium-catalyzed Miyaura borylation (bis(pinacolato)diboron, 90% yield) .

-

Macrocyclization : Cu(OAc)₂ and Et₃N in DMF mediate intramolecular O-arylation (33% yield) .

-

Intramolecular SNAr Reaction

-

Reaction Overview : A nitro group facilitates nucleophilic aromatic substitution (SNAr) for macrocyclization under mild conditions .

-

Steps :

Comparative Analysis of Macrocyclization Strategies

Functionalization and Post-Cyclization Modifications

-

Nitro to Hydroxyl Conversion : The nitro group in SNAr-derived intermediates allows selective reduction to hydroxyl groups, critical for introducing natural product motifs .

-

Diketopiperazine Formation : Acidic cleavage of Boc groups followed by cyclization yields diketopiperazine scaffolds (90% yield) .

Critical Reaction Insights

-

Bromination Specificity : Electrophilic aromatic bromination occurs regioselectively at the 3-position of tyrosine due to directing effects of the phenolic hydroxyl .

-

Solvent Effects : Hexafluoroisopropanol (HFIP) enhances reaction rates in SNAr by stabilizing transition states via H-bonding .

-

Chiral Integrity : Asymmetric alkylation of bislactim ethers preserves stereochemistry, crucial for bioactive conformations .

特性

CAS番号 |

83858-82-6 |

|---|---|

分子式 |

C18H20N2O2 |

分子量 |

296.4 g/mol |

IUPAC名 |

(3S,6S)-13-oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol |

InChI |

InChI=1S/C18H20N2O2/c21-17-6-3-13-8-15-11-19-14(10-20-15)7-12-1-4-16(5-2-12)22-18(17)9-13/h1-6,9,14-15,19-21H,7-8,10-11H2/t14-,15-/m0/s1 |

InChIキー |

UOLONRFQMXQQFB-GJZGRUSLSA-N |

SMILES |

C1C2CNC(CC3=CC(=C(C=C3)O)OC4=CC=C1C=C4)CN2 |

異性体SMILES |

C1[C@H]2CN[C@@H](CC3=CC(=C(C=C3)O)OC4=CC=C1C=C4)CN2 |

正規SMILES |

C1C2CNC(CC3=CC(=C(C=C3)O)OC4=CC=C1C=C4)CN2 |

同義語 |

piperazinomycin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。